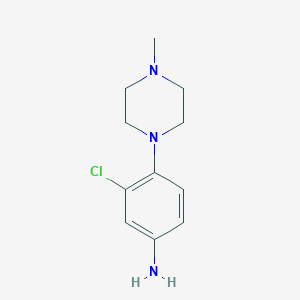

3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Description

Properties

IUPAC Name |

3-chloro-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCKPKWGFIBYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356193 | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16154-72-6 | |

| Record name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(4-methylpiperazin-1-yl)aniline synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Foreword: The Strategic Importance of a Key Building Block

This compound, with CAS Number 16154-72-6, is a substituted aniline derivative of significant interest in the field of medicinal chemistry.[1] Its structural motif, featuring a halogenated aniline core coupled with a methylpiperazine moiety, serves as a crucial pharmacophore and a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The strategic placement of the chloro, amino, and piperazinyl groups allows for multi-directional derivatization, making it a valuable scaffold for developing kinase inhibitors, receptor antagonists, and other targeted therapies.

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful, high-yield outcome.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

The core challenge in synthesizing this compound lies in the regioselective formation of the C-N bond between the aniline ring and the piperazine nitrogen. A retrosynthetic analysis reveals two primary, industrially viable pathways.

Diagram 1: Synthetic Pathways Overview

Caption: Retrosynthetic analysis of the target compound.

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This is the most widely adopted and robust method. It involves an initial SNAr reaction between an activated di-halonitrobenzene and N-methylpiperazine, followed by a clean reduction of the nitro group to the desired aniline. The strong electron-withdrawing effect of the nitro group is key, as it significantly activates the aryl halide towards nucleophilic attack, a condition not met by simple chloroanilines.[2][3]

-

Pathway B: Buchwald-Hartwig Amination. This modern approach utilizes a palladium catalyst to directly couple an amine with an aryl halide.[4][5] While powerful, it requires careful optimization of the catalyst, ligand, base, and solvent system, and often involves more costly reagents and stricter inert atmosphere conditions.[5][6]

For its reliability, scalability, and cost-effectiveness, this guide will detail the execution of Pathway A .

Chapter 2: The Core Protocol: A Self-Validating Two-Step Synthesis

This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediate in Step 1 provide a critical quality control checkpoint before proceeding to the final reduction.

Step 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine via SNAr

Causality of Experimental Choices:

-

Substrate: 1,2-Dichloro-4-nitrobenzene is the electrophile. The nitro group, positioned para to one chlorine and meta to the other, strongly activates the C1 chlorine for nucleophilic attack through resonance and inductive effects. The C2 chlorine is significantly less activated.

-

Nucleophile: N-Methylpiperazine acts as the nucleophile.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often used to solubilize the reagents and facilitate the reaction.[7]

-

Temperature: Elevated temperatures (e.g., 90°C) are required to overcome the activation energy of the reaction.[7]

Experimental Protocol:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-dichloro-4-nitrobenzene (1.0 eq).

-

Reagent Addition: Add N-methylpiperazine (1.1-1.2 eq) followed by the solvent (e.g., DMF). An excess of the amine is used to drive the reaction to completion and can also act as a base to neutralize the HCl byproduct.

-

Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing water. This will precipitate the product, which is typically a solid.[7]

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any residual DMF and amine salts.[7]

-

Dry the isolated yellow-orange solid under vacuum. This intermediate, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine, is often of sufficient purity to proceed to the next step.

-

Step 2: Reduction to this compound

Causality of Experimental Choices:

-

Reduction Method: Catalytic hydrogenation is the method of choice for its high efficiency, clean conversion, and simple workup. The catalyst provides a surface for the reaction between hydrogen and the nitro group.

-

Catalyst: Platinum(IV) oxide (PtO2, Adam's catalyst) or Palladium on Carbon (Pd/C) are highly effective for this transformation.[8][9]

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and does not interfere with the catalysis.[8]

-

Hydrogen Source: Pressurized hydrogen gas is the reductant.

Experimental Protocol:

-

Reactor Setup: Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with the 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (1.0 eq) from Step 1 and methanol.[8]

-

Catalyst Addition: Carefully add the catalyst, Platinum(IV) oxide (e.g., 0.01 eq), to the solution under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous agitation.[8]

-

Monitoring: The reaction is exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 24-48 hours.[8] Progress can also be monitored by TLC.

-

Workup and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst.[8]

-

Wash the filter pad with additional methanol to ensure complete recovery of the product.[8]

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting residue is the target compound, this compound, typically obtained as a solid.[8]

-

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

Chapter 3: Data Presentation and Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Reagent Summary for Recommended Protocol (Example Scale)

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

|---|---|---|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 10.0 g | 52.1 | 1.0 |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 5.74 g | 57.3 | 1.1 |

| Methanol (Step 2) | CH₄O | 32.04 | 200 mL | - | - |

| Platinum(IV) oxide | PtO₂ | 227.08 | 120 mg | 0.528 | 0.01 |

Table 2: Analytical Data for this compound

| Analysis | Expected Result |

|---|---|

| Appearance | Orange to brown solid[8] |

| Molecular Formula | C₁₁H₁₆ClN₃[1] |

| Molecular Weight | 225.72 g/mol |

| ¹H NMR | Consistent with published spectra. Key signals include a methyl singlet (~2.35 ppm), two broad piperazine signals (~2.62 and 2.95 ppm), and aromatic protons in the 6.6-7.0 ppm region.[8] |

| Mass Spec (MS) | m/z 226 ([M+H]⁺)[8] |

Chapter 4: Safety and Hazard Management

Trustworthiness through Safety: A robust protocol is a safe protocol. All operations must be conducted in a well-ventilated fume hood by trained personnel.

-

Precursor Hazards:

-

Aniline Derivatives (e.g., 3-chloroaniline, 3-chloro-4-fluoroaniline): These compounds are toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] They may cause damage to organs through prolonged or repeated exposure.[10] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Nitroaromatics: Many nitroaromatic compounds are toxic and potential mutagens. Avoid skin contact and inhalation.

-

-

Reagent Hazards:

-

Platinum(IV) Oxide & Pd/C: These catalysts are pyrophoric, especially after use when they are finely divided and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully under a stream of inert gas or by adding it to water.

-

-

Process Hazards:

-

Hydrogenation: Reactions involving pressurized hydrogen gas carry a risk of fire or explosion. Use certified equipment and ensure the system is free from leaks. Always purge the system with an inert gas before and after the reaction.

-

Conclusion

The two-step synthesis of this compound via nucleophilic aromatic substitution followed by catalytic hydrogenation is a highly effective and scalable method. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The self-validating nature of the protocol, with the isolation of a stable intermediate, ensures a high degree of quality control and contributes to the overall success of the synthesis.

References

-

Product information, this compound | P&S Chemicals. (n.d.). P&S Chemicals. Retrieved January 4, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. Retrieved January 4, 2026, from [Link]

-

3-CHLOROANILINE FOR SYNTHESIS MSDS - Loba Chemie. (2016, May 18). Loba Chemie. Retrieved January 4, 2026, from [Link]

-

Safety Data Sheet: 3-Chloroaniline - Carl ROTH. (2025, March 10). Carl ROTH. Retrieved January 4, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.). University of Groningen Research Portal. Retrieved January 4, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. Retrieved January 4, 2026, from [Link]

-

Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O - ResearchGate. (2021, February 15). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O - SciSpace. (2021, February 15). SciSpace. Retrieved January 4, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks. Retrieved January 4, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 16154-72-6 [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. lobachemie.com [lobachemie.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a chlorinated aromatic ring with a methylpiperazine moiety, make it a versatile building block for the synthesis of a wide array of biologically active molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to formulation and bioavailability of its derivatives. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and predictive insights to support its application in the laboratory.

Chemical Identity and Structure

The structural foundation of this compound is an aniline ring substituted with a chlorine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 4-position. This arrangement of functional groups dictates its chemical reactivity and physical behavior.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 16154-72-6[1] |

| Chemical Formula | C₁₁H₁₆ClN₃[1] |

| Molecular Weight | 225.72 g/mol |

| Canonical SMILES | CN1CCN(C2=C(C=C(C=C2)N)Cl)CC1 |

| InChI Key | NIGYLYWAEONQRX-UHFFFAOYSA-N |

Diagram of the logical relationship between the core molecular structure and its key functional groups.

Caption: Molecular structure and functional group interplay.

Physicochemical Properties: A Comprehensive Overview

A thorough understanding of the physicochemical properties is crucial for predicting the behavior of this compound in various experimental settings. The following table summarizes key experimental and predicted data.

| Property | Value | Source/Method |

| Melting Point | Not Experimentally Determined | Predicted values for similar compounds suggest a solid at room temperature. |

| Boiling Point | 494.4 ± 45.0 °C | Predicted[2][3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO. | General observation for similar aromatic amines. |

| pKa | 6.63 ± 0.10 | Predicted[2][3] |

| logP | 2.8 (Predicted) | |

| Appearance | Orange solid (as synthesized)[4] |

Rationale Behind Property Predictions

Due to the limited availability of experimental data for this specific molecule, some properties have been predicted using computational models. The predicted high boiling point is characteristic of aromatic compounds with multiple functional groups that increase intermolecular forces. The predicted pKa is influenced by the electron-withdrawing effect of the chlorine atom and the basic nitrogen atoms of the piperazine ring. The predicted logP suggests a moderate lipophilicity, which is a critical parameter in drug design for cell membrane permeability.

Spectroscopic and Analytical Characterization

Spectroscopic and chromatographic techniques are essential for the identification, quantification, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of the molecule.

-

¹H NMR (400 MHz, methanol-d₄): δ 2.35 (s, 3H), 2.62 (br. s., 4H), 2.95 (br. s., 4H), 6.63 (dd, J = 8.53, 2.76 Hz, 1H), 6.75-6.81 (m, 1H), 6.90-6.97 (m, 1H).[4]

The singlet at 2.35 ppm corresponds to the methyl protons of the piperazine ring. The broad singlets at 2.62 and 2.95 ppm are attributed to the methylene protons of the piperazine ring. The signals in the aromatic region (6.63-6.97 ppm) are consistent with the substituted aniline ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

MS (ESI+): m/z 226 ([M+H]⁺).[4] This corresponds to the protonated molecule, confirming the molecular weight of 225.72 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Expected characteristic peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

Substituted anilines typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions of the substituted benzene ring.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, self-validating protocols for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Protocol:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-20°C/minute for a preliminary determination.

-

A second, more precise measurement is performed with a fresh sample, heating at a slower rate of 1-2°C/minute near the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (≤ 1°C) is indicative of high purity.

-

Diagram of a typical workflow for melting point determination.

Caption: Workflow for melting point determination.

Solubility Determination

Solubility is a critical parameter for reaction setup, purification, and formulation.

-

Protocol:

-

To a series of vials, add a fixed amount of the compound (e.g., 10 mg).

-

To each vial, add a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide) in incremental volumes (e.g., 0.1 mL).

-

After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.

-

Continue adding solvent until the solid is fully dissolved or a maximum volume is reached.

-

Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

-

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and decomposition profile of the compound.

-

DSC Protocol:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, are recorded.

-

-

TGA Protocol:

-

A small, accurately weighed sample (5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Weight loss indicates decomposition or volatilization.

-

Diagram illustrating the relationship between thermal analysis techniques.

Caption: Relationship between DSC and TGA.

Stability and Reactivity

-

Stability: As a substituted aniline, this compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to light and air over prolonged periods, leading to gradual discoloration. It is advisable to store the compound in a cool, dark, and dry place under an inert atmosphere.

-

Reactivity: The aniline moiety provides a nucleophilic amino group that can participate in various reactions, such as acylation, alkylation, and diazotization. The piperazine ring also contains a tertiary amine that can be quaternized. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling similar aromatic amines and piperazine derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motifs are found in compounds targeting a range of biological pathways. The presence of the piperazine group can enhance solubility and bioavailability, while the chloro-substituted aniline ring provides a scaffold for further chemical modifications to optimize potency and selectivity.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some experimental data remains to be fully elucidated, the combination of existing data, predictive modeling, and established analytical protocols offers a solid foundation for researchers and drug development professionals. A thorough understanding and application of this knowledge will undoubtedly facilitate the successful use of this versatile building block in the advancement of chemical and pharmaceutical research.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available at: [Link]

-

UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... . ResearchGate. Available at: [Link]

-

Spectral investigation and normal coordinate analysis of piperazine . Available at: [Link]

-

Product information, this compound | P&S Chemicals . P&S Chemicals. Available at: [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . Defense Technical Information Center. Available at: [Link]

-

Melting point determination . SSERC. Available at: [Link]

-

3-Chloro-4-methylaniline | C7H8ClN | CID 7255 . PubChem. Available at: [Link]

-

3-Chloroaniline | C6H6ClN | CID 7932 . PubChem. Available at: [Link]

-

4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 . PubChem. Available at: [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media . National Institutes of Health. Available at: [Link]

-

Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O . ResearchGate. Available at: [Link]

-

Safety Data Sheet: 3-Chloroaniline . Carl ROTH. Available at: [Link]

-

Differential scanning calorimetry . Wikipedia. Available at: [Link]

-

Differential Scanning Calorimetry (DSC) . TA Instruments. Available at: [Link]

-

Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry . ACS Publications. Available at: [Link]

-

Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications . Available at: [Link]

-

Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of . EPFL. Available at: [Link]

-

A Beginner's Guide to Thermogravimetric Analysis . XRF Scientific. Available at: [Link]

-

A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp . Available at: [Link]

-

Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS . ResearchGate. Available at: [Link]

-

GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases . PubMed. Available at: [Link]

-

Bulletin 737F Amines Analysis by Packed Column GC . LabRulez GCMS. Available at: [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. Available at: [Link]

-

Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols . PubMed Central. Available at: [Link]

-

HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column . SIELC Technologies. Available at: [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. . Agilent. Available at: [Link]

-

METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS . ResearchGate. Available at: [Link]

Sources

- 1. infinitalab.com [infinitalab.com]

- 2. 3-CHLORO-4-(4-PROPIONYLPIPERAZIN-1-YL)ANILINE CAS#: 838613-75-5 [chemicalbook.com]

- 3. 838613-75-5 CAS MSDS (3-CHLORO-4-(4-PROPIONYLPIPERAZIN-1-YL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 16154-72-6 [chemicalbook.com]

- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using NMR techniques. We will delve into the experimental protocols for data acquisition, a detailed interpretation of the spectral data including chemical shifts and coupling constants, and the underlying principles that govern these observations. The guide emphasizes the causality behind experimental choices and provides a self-validating framework for the interpretation of the NMR data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For a molecule such as this compound, which possesses a variety of distinct chemical environments—an aromatic ring with multiple substituents, a piperazine ring, and a methyl group—NMR provides a detailed roadmap of its atomic connectivity and electronic structure. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, which are crucial for confirming the identity and purity of the compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of the NMR signals, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Figure 1: Molecular structure and atom numbering for this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol outlines the recommended steps for obtaining ¹H and ¹³C NMR spectra for this compound.

Figure 2: Recommended workflow for NMR analysis.

Rationale for Solvent Selection: Methanol-d4 (CD₃OD) is a suitable solvent for this compound due to its good solubilizing properties for anilines and the presence of exchangeable protons (NH₂) which can be identified by their broadness or exchange with the solvent's deuterium.[2]

¹H NMR Data Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The experimental data for this compound in Methanol-d4 at 400 MHz is presented and analyzed below.[3]

Table 1: ¹H NMR Spectral Data and Assignments

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| 6.90-6.97 | m | 1H | - | H-2 | This proton is ortho to the electron-donating NH₂ group and meta to the electron-withdrawing Cl and piperazine groups, leading to a complex splitting pattern. |

| 6.75-6.81 | m | 1H | - | H-5 | This proton is ortho to the piperazine group and meta to the NH₂ and Cl groups, resulting in a multiplet. |

| 6.63 | dd | 1H | 8.53, 2.76 | H-6 | This proton is ortho to the NH₂ group and shows coupling to both H-5 (ortho coupling, ~8.5 Hz) and H-2 (meta coupling, ~2.8 Hz). |

| 2.95 | br. s. | 4H | - | H-2', H-6' | These protons are on the carbons attached to the aniline ring and are deshielded by the aromatic system. |

| 2.62 | br. s. | 4H | - | H-3', H-5' | These protons are on the carbons adjacent to the N-methyl group. |

| 2.35 | s | 3H | - | N-CH₃ | This is a characteristic singlet for a methyl group attached to a nitrogen. |

¹³C NMR Data Analysis

Table 2: Predicted ¹³C NMR Spectral Data and Assignments

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| 147.0 | C-1 | The carbon attached to the strongly electron-donating amino group is expected to be significantly shielded. |

| 145.5 | C-4 | The carbon attached to the nitrogen of the piperazine ring will be deshielded. |

| 130.0 | C-3 | The carbon attached to the electronegative chlorine atom will be deshielded. |

| 122.0 | C-5 | This carbon is ortho to the piperazine group and meta to the amino and chloro groups. |

| 118.0 | C-2 | This carbon is ortho to the amino group and meta to the chloro and piperazine groups. |

| 116.0 | C-6 | This carbon is ortho to the amino group and meta to the piperazine group. |

| 55.0 | C-3', C-5' | These are typical chemical shifts for carbons in a piperazine ring adjacent to a substituted nitrogen. |

| 49.0 | C-2', C-6' | These carbons are adjacent to the aromatic ring and are expected to be slightly deshielded compared to the other piperazine carbons. |

| 46.0 | N-CH₃ | This is a characteristic chemical shift for a methyl group attached to a nitrogen in a piperazine ring. |

Conclusion

The comprehensive analysis of the ¹H and predicted ¹³C NMR data provides a robust framework for the structural confirmation of this compound. The detailed assignment of each signal, supported by established principles of NMR spectroscopy, ensures a high degree of confidence in the elucidated structure. This guide serves as a valuable resource for scientists working with this compound, enabling them to verify its identity and purity with accuracy.

References

Sources

Mass spectrometry analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Introduction: Contextualizing the Analyte

This compound is a substituted aniline derivative that serves as a crucial building block in medicinal chemistry and drug development. Its structural motifs—a halogenated aromatic ring and a methylpiperazine group—are common in a variety of pharmacologically active agents. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and stability of this intermediate and its subsequent active pharmaceutical ingredients (APIs). Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1][2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the rationale behind method development, from ionization principles to fragmentation pathways, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles - Ionization and Molecular Ion Characterization

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is dictated by the analyte's physicochemical properties. This compound possesses two basic nitrogen centers (the aniline amine and the tertiary amine in the piperazine ring), making it an ideal candidate for positive-mode electrospray ionization (ESI).

Expertise & Causality: ESI is a "soft" ionization technique that transfers a proton to the analyte in solution, generating a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3][4] This is critical for unequivocally determining the molecular weight. The high proton affinity of the nitrogen atoms in the target molecule ensures efficient ionization in an acidic mobile phase (e.g., containing 0.1% formic acid), which facilitates protonation.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of an analyte.[5][6] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide mass accuracy within 5 ppm, allowing for the confident assignment of a molecular formula.[7][8]

The chemical formula for this compound is C₁₁H₁₆ClN₃.[9] Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic doublet, [M+H]⁺ and [M+2+H]⁺, with a relative intensity ratio of approximately 3:1.[10] This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds.

Data Presentation: Accurate Mass Measurement

| Ion Species | Chemical Formula | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₇³⁵ClN₃]⁺ | 226.11055 | 226.11021 | -1.5 |

| [M+2+H]⁺ | [C₁₁H₁₇³⁷ClN₃]⁺ | 228.10760 | 228.10719 | -1.8 |

Part 2: The Analytical Workflow - A Step-by-Step Protocol

A robust analytical method requires synergy between chromatographic separation and mass spectrometric detection.[11][12] The following protocol outlines a validated starting point for the LC-MS/MS analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of this compound in methanol.

-

Create a working solution by diluting the stock solution to 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). A C18 stationary phase provides excellent retention for this moderately polar aromatic compound.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Instrument: Q-TOF or Triple Quadrupole (QqQ) Mass Spectrometer.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂) Flow: 800 L/hr.

-

Desolvation Temperature: 350 °C.

-

Acquisition Mode:

-

Full Scan (MS1): m/z 50-500 for molecular weight confirmation.

-

Tandem MS (MS/MS): Select precursor ion m/z 226.11 for fragmentation analysis.

-

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

-

Visualization: The Analytical Workflow

The logical flow from sample to data can be visualized as follows:

Caption: Overall workflow for the LC-MS/MS analysis of the target analyte.

Part 3: Decoding the Structure - Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of a molecule. In this process, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment.[13] The resulting fragment ions are diagnostic of the molecule's structure.

The structure of this compound suggests several likely fragmentation pathways, primarily involving the robust piperazine ring and the bond connecting it to the chloroaniline moiety.[14][15]

Key Fragmentation Pathways:

-

Piperazine Ring Cleavage: The most characteristic fragmentation of piperazine-containing compounds involves the cleavage of the ring itself. This typically results in the formation of stable, low-mass iminium ions.

-

Cleavage of the Aryl C-N Bond: The bond between the aniline ring and the piperazine nitrogen is a common point of cleavage.

-

Loss of Methyl Group: Alpha-cleavage can lead to the loss of the methyl radical from the N-methyl group of the piperazine ring.

Data Presentation: Major Predicted Fragment Ions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 226.11 | 183.08 | C₂H₅N | Loss of aziridine from piperazine ring |

| 226.11 | 154.06 | C₃H₈N₂ | Cleavage within the piperazine ring |

| 226.11 | 125.01 | C₅H₁₁N₂ | Cleavage of Aryl C-N bond (Chloroaniline fragment) |

| 226.11 | 101.11 | C₆H₄ClN | Cleavage of Aryl C-N bond (Protonated N-methylpiperazine) |

| 226.11 | 70.07 | C₇H₇ClN₂ | Piperazine ring fragment (C₄H₈N⁺) |

Visualization: Proposed Fragmentation Pathway

The fragmentation cascade can be mapped to understand the relationships between the ions.

Caption: Proposed CID fragmentation pathway for protonated this compound.

Conclusion: A Self-Validating System for Confident Analysis

This technical guide establishes a comprehensive and scientifically grounded approach to the mass spectrometry analysis of this compound. By combining high-resolution mass measurement for formula confirmation with detailed fragmentation analysis for structural verification, this workflow creates a self-validating system. The characteristic isotopic pattern confirms the presence of chlorine, the accurate mass confirms the elemental composition, and the unique fragmentation pattern confirms the molecular structure. This multi-faceted approach ensures the highest degree of confidence in the identification and characterization of this vital pharmaceutical intermediate, upholding the rigorous standards of drug development and quality control.

References

-

Guella, G., et al. (2017). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. Available at: [Link]

-

Wang, R. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]

-

Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Journal of Analytical and Pharmaceutical Research. Available at: [Link]

-

Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Available at: [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link]

-

Guella, G., et al. (2017). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

-

Dong, M. W. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

-

Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids.... Analytical and Bioanalytical Chemistry, 389(5), 1429-1437. Available at: [Link]

-

European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

-

Hanna, T. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

-

Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 757-765. Available at: [Link]

-

SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

-

You, Y., et al. (2014). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. Available at: [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Harrison, A. G., & Yalcin, T. (1997). Collision-induced dissociation mass spectra of protonated alkyl amines. International Journal of Mass Spectrometry and Ion Processes, 165, 339-347. Available at: [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. scispace.com [scispace.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]

- 6. longdom.org [longdom.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pschemicals.com [pschemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 15. benchchem.com [benchchem.com]

Introduction: Contextualizing a Key Pharmaceutical Building Block

An In-Depth Technical Guide to the FTIR Spectrum of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

This compound, with CAS Number 16154-72-6, is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Its structural motifs, including a chloro-substituted aromatic amine and a methylpiperazine group, are common features in molecules designed as kinase inhibitors and other targeted therapeutics.[3][4]

Given its role in drug development, unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and consistency of the final API. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[5] It is rapid, non-destructive, and provides a unique molecular "fingerprint," allowing for definitive confirmation of the compound's functional group architecture.[6][7]

This guide provides a comprehensive analysis of the FTIR spectrum of this compound. We will explore the theoretical basis for spectral acquisition, detail rigorous experimental protocols, and conduct a systematic interpretation of the resulting spectrum, grounding our analysis in the principles of vibrational spectroscopy.

The Molecular Structure: A Vibrational Blueprint

To interpret the FTIR spectrum, we must first understand the molecule's structure and the bonds it contains. Each of these bonds will vibrate at a characteristic frequency when it absorbs infrared radiation.

Caption: Molecular Structure of this compound.

Experimental Protocols: Ensuring Spectral Integrity

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. The goal is to obtain a spectrum of the analyte with minimal interference from atmospheric moisture, carbon dioxide, or the sample matrix itself. Two primary methods are recommended for a solid sample like this compound: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Workflow for FTIR Analysis

The general workflow for acquiring a spectrum is a self-validating process designed to ensure data quality at each stage.

Caption: General experimental workflow for FTIR analysis.

Method 1: Potassium Bromide (KBr) Pellet Protocol

This classic transmission method involves dispersing the sample within an IR-transparent salt matrix.[8] It is capable of producing high-quality spectra but requires careful handling to avoid moisture contamination.[9]

Rationale: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and becomes plastic under pressure, forming a clear disc.[10]

Step-by-Step Protocol:

-

Material Preparation:

-

Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove absorbed water.[9] Store the dried KBr in a desiccator.

-

Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.

-

-

Sample Mixture:

-

Weigh approximately 1-2 mg of this compound and 150-200 mg of dried KBr. The sample-to-KBr ratio should be roughly 1:100 to prevent peak saturation.[8][11]

-

Gently mix the sample and KBr in the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The causality here is critical: inhomogeneous grinding leads to light scattering (the Christiansen effect), which distorts the spectral baseline.

-

-

Pellet Pressing:

-

Transfer the powder to the pellet die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.[11][12] Using a vacuum die is highly recommended to remove entrapped air, which can cause the pellet to be opaque.

-

Carefully release the pressure and extract the pellet. A high-quality pellet should be thin and transparent or translucent.

-

-

Spectral Acquisition:

-

First, acquire a background spectrum using a pure KBr pellet or an empty sample compartment.[9] This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) Protocol

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.[13][14]

Rationale: This technique relies on the principle of total internal reflection.[15] An IR beam is passed through a crystal of high refractive index (e.g., diamond). The sample is placed in direct contact with the crystal. At the point of reflection, an evanescent wave protrudes a few micrometers into the sample, which absorbs energy at specific frequencies.[16][17]

Step-by-Step Protocol:

-

Instrument Preparation:

-

Ensure the ATR crystal surface (a diamond crystal is robust and chemically inert, making it an excellent choice) is clean.

-

-

Spectral Acquisition (Background):

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the built-in press. The key to a good ATR spectrum is ensuring firm, uniform contact between the sample and the crystal surface; without it, the evanescent wave cannot interact effectively with the sample, leading to a weak and distorted spectrum.

-

-

Spectral Acquisition (Sample):

-

Acquire the sample spectrum.

-

After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

FTIR Spectrum Interpretation

The FTIR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6][18] The former is used to identify key functional groups, while the latter provides a unique pattern for the molecule as a whole.

Summary of Expected Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium |

| 3080-3030 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2950-2800 | C-H Asymmetric & Symmetric Stretch | Aliphatic (Piperazine -CH₂- and -CH₃) | Medium to Strong |

| 1640-1560 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium, Broad |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine (Aryl-N) | Strong |

| 1250-1020 | C-N Stretch | Aliphatic Amine (Piperazine C-N) | Medium |

| 880-550 | C-Cl Stretch & C-H Out-of-Plane Bending | Chloroarene & Aromatic Substitution Pattern | Strong |

Detailed Analysis of Spectral Regions

-

N-H Stretching Region (3500-3300 cm⁻¹): The presence of a primary aromatic amine (-NH₂) is unequivocally confirmed by two distinct bands in this region.[19] One corresponds to the asymmetric N-H stretch and the other to the symmetric stretch.[20][21] Their appearance is a primary validation point for the aniline moiety.

-

C-H Stretching Region (3100-2800 cm⁻¹): This region will contain multiple peaks. Weaker absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretches on the aromatic ring.[22] More intense, sharp peaks between 3000 and 2800 cm⁻¹ arise from the aliphatic C-H stretching vibrations of the methylene (-CH₂) groups in the piperazine ring and the N-methyl (-CH₃) group.[23][24]

-

Double Bond & Bending Region (1700-1500 cm⁻¹): A broadish peak is expected between 1640-1560 cm⁻¹ due to the N-H in-plane bending (scissoring) vibration of the primary amine.[21] This can sometimes overlap with aromatic C=C stretching peaks. The benzene ring itself will produce two characteristic C=C stretching bands, typically near 1600 cm⁻¹ and 1500 cm⁻¹.

-

Fingerprint Region (1500-400 cm⁻¹): This complex region is unique to the molecule.[18]

-

C-N Stretching: A strong band between 1335-1250 cm⁻¹ is indicative of the aromatic C-N bond stretch, which has more double-bond character than its aliphatic counterpart.[20][21] The aliphatic C-N stretches from the piperazine ring will appear as medium intensity bands in the 1250-1020 cm⁻¹ range.[20]

-

C-Cl Stretching & Aromatic Bending: The vibration of the C-Cl bond gives rise to a strong absorption in the lower frequency part of the fingerprint region, typically between 880-550 cm⁻¹.[22] This area also contains strong bands from the C-H out-of-plane bending vibrations, which are highly characteristic of the benzene ring's substitution pattern (in this case, 1,2,4-trisubstituted).

-

Conclusion: A Tool for Quality and Consistency

The FTIR spectrum of this compound provides a rich dataset for structural confirmation. By following rigorous, self-validating experimental protocols such as the KBr pellet or ATR methods, a high-quality, reproducible spectrum can be obtained. Systematic interpretation, guided by the characteristic absorption frequencies of the primary aromatic amine, chloro-substituted benzene ring, and N-methylpiperazine moieties, allows for confident identification of this critical pharmaceutical intermediate. This analytical control is fundamental to ensuring the quality and integrity of the drug development and manufacturing pipeline.

References

- 1. This compound | 16154-72-6 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. edinburghanalytical.com [edinburghanalytical.com]

- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 7. rjpn.org [rjpn.org]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. azom.com [azom.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 18. azooptics.com [azooptics.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 22. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. researchgate.net [researchgate.net]

- 24. dergipark.org.tr [dergipark.org.tr]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Derivatives

Foreword: From Molecular Scaffolding to Therapeutic Innovation

In the landscape of modern drug discovery, the architectural understanding of a molecule is paramount. The precise three-dimensional arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity. The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. Its prevalence underscores the necessity for a granular understanding of its solid-state conformation and the subtle interplay of intermolecular forces that govern its crystal packing. This guide provides an in-depth technical exploration of the crystal structure of this critical aniline derivative, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the experimental causality behind structural elucidation, present self-validating protocols, and ground our discussion in authoritative references to empower the rational design of next-generation therapeutics.

The Strategic Importance of Structural Elucidation

The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated through a comprehensive understanding of its solid-state properties. For derivatives of this compound, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement.[1] This technique provides invaluable insights into:

-

Molecular Conformation: Determining the exact spatial orientation of the chloroaniline and methylpiperazine moieties.

-

Intermolecular Interactions: Identifying and characterizing the non-covalent forces that dictate crystal packing.[2][3]

-

Structure-Activity Relationships (SAR): Correlating specific structural features with biological function.[1]

-

Polymorphism: Understanding the existence of different crystalline forms of the same compound, which can have profound implications for solubility, stability, and bioavailability.

Deconstructing the Asymmetric Unit: A Case Study

While the crystal structure of the parent this compound is not publicly available, a closely related derivative, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate , provides a robust model for understanding the key structural features.[4][5]

Crystallographic Data and Molecular Geometry

The analysis of this ethyl derivative reveals critical information that can be extrapolated to the methyl analog.

| Parameter | 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate[4][5] |

| Chemical Formula | C12H20ClN3O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.228(5) |

| b (Å) | 11.380(2) |

| c (Å) | 9.3775(16) |

| β (°) | 95.733(2) |

| Volume (ų) | 2891.1(9) |

| Z | 8 |

Table 1: Crystallographic data for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.

The bond lengths and angles within the 3-chloro-4-(4-ethylpiperazin-1-yl)aniline molecule are consistent with those reported for other similar structures.[4] A key feature of the molecular structure is the conformation of the piperazine ring.

The Predominance of the Chair Conformation

The piperazine ring is a common motif in pharmacologically active compounds, and its conformation can significantly influence binding to biological targets.[6] In the solid state, the piperazine ring can adopt several conformations, including chair, boat, and twist-boat.[7] The chair conformation is the most thermodynamically favorable and is therefore the most commonly observed.[7][8]

In the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, the piperazine ring adopts a chair conformation .[4] This is consistent with the vast majority of piperazine-containing structures in the Cambridge Structural Database, where the chair conformation is overwhelmingly preferred unless metal coordination forces a change.[9][10]

The specific puckering of the ring and the orientation of the substituents are defined by the torsion angles. For the ethyl derivative, key torsion angles are:

-

C1–C6–N2–C7 = 155.7(2)°

-

C6–N2–C7–C8 = -169.2(2)°

-

C8–N3–C11–C12 = 170.0(2)°[4]

These values indicate a relatively flattened chair conformation, likely influenced by the electronic and steric effects of the chloroaniline and ethyl substituents.

Caption: Energy landscape of piperazine conformations.

The Supramolecular Architecture: Intermolecular Interactions at Play

The crystal packing of this compound derivatives is not merely a random aggregation of molecules. It is a highly ordered arrangement dictated by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The Primary Organizing Force

In crystalline primary amines, N-H···N and N-H···O hydrogen bonds are the main cohesion forces.[2] For the hydrated ethyl derivative, the presence of a water molecule introduces additional hydrogen bonding possibilities, forming a robust network that stabilizes the crystal lattice. The amino group on the aniline ring is a potent hydrogen bond donor, while the nitrogen atoms of the piperazine ring and the oxygen atom of the water molecule act as acceptors.

Weaker Interactions: Fine-Tuning the Crystal Packing

Beyond the strong hydrogen bonds, weaker interactions also play a crucial role in the overall crystal packing. These include:

-

C-H···π interactions: The hydrogen atoms on the piperazine ring and the methyl/ethyl group can interact with the electron-rich π system of the aniline ring.

-

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal.

-

Van der Waals forces: These ubiquitous, non-specific interactions contribute to the overall cohesive energy of the crystal.[11]

The interplay of these various interactions results in a complex three-dimensional network that defines the macroscopic properties of the crystal.

Caption: Hierarchy of interactions governing crystal structure.

Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction

The successful elucidation of a crystal structure is contingent upon a meticulously executed experimental workflow. The following protocol outlines a self-validating system for the analysis of this compound derivatives.

Step 1: Synthesis and Purification

The starting point for any crystallographic study is a pure, homogeneous sample.

-

Synthesis: this compound can be synthesized via the reaction of 1-fluoro-2-chloro-4-nitrobenzene with 1-methylpiperazine, followed by reduction of the nitro group.[12]

-

Purification: The crude product should be purified by column chromatography or recrystallization to achieve a purity of >98%, as confirmed by HPLC and NMR spectroscopy.

Step 2: Crystal Growth – The Art and Science

Obtaining high-quality single crystals is often the most challenging aspect of the process.[1] Slow evaporation of a saturated solution is a commonly employed and effective technique.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to identify a system in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, with gentle warming if necessary.

-

Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free vial.

-

Slow Evaporation: Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Step 3: Data Collection and Processing

-

Crystal Selection and Mounting: Select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

X-ray Diffraction: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[13] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Step 4: Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[14]

-

Structure Refinement: The initial model is refined by full-matrix least-squares on F², adjusting atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.[14]

-

Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and to ensure a good fit to the experimental data.

Caption: Experimental workflow for SCXRD analysis.

Concluding Remarks and Future Directions

The crystal structure of this compound and its derivatives provides a foundational understanding for the rational design of novel therapeutic agents. The predominance of the chair conformation of the piperazine ring and the intricate network of intermolecular interactions that govern the crystal packing are key determinants of the solid-state properties of these compounds. The detailed experimental workflow presented herein offers a robust framework for the successful elucidation and validation of their crystal structures.

Future work in this area should focus on the co-crystallization of these aniline derivatives with pharmaceutically acceptable co-formers to modulate their physicochemical properties, such as solubility and stability. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data to provide deeper insights into the energetic landscape of different conformations and intermolecular interactions. By integrating experimental and computational approaches, the scientific community can continue to unlock the full therapeutic potential of this privileged molecular scaffold.

References

-

Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 333-339. [Link]

-

Kumar, S. (2015). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

-

Singh, P., & Singh, A. (2017). Synthesis, Characterization and Structural Studies of Cu(II) Complex Derived from Aniline Derivative. AIP Conference Proceedings, 1832(1), 080016. [Link]

-

Wojdyr, M., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

-

Wojdyr, M., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. American Chemical Society. [Link]

-

Tóth, E., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

-

Grzelak, A., et al. (2020). Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. Crystal Growth & Design. [Link]

-

Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

-

Katritzky, A. R., et al. (1972). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

De Leseleuc, M., & Pelletier, G. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and computional study of Some New Aniline oxide derivatives. Organic Chemistry International. [Link]

-

El-Sayed, W. A., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI. [Link]

-

Perez-Gonzalez, M., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Seth, S. K., et al. (2020). Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. IUCrData. [Link]

-

Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. [Link]

-

Galek, P. T. A., & Motherwell, W. D. S. (2012). Which intermolecular interactions have a significant influence on crystal packing? ResearchGate. [Link]

-

Chay, A. D., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals. [Link]

-

Shishkin, O. V., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. [Link]

-

P&S Chemicals. (n.d.). This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 7. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. This compound | 16154-72-6 [chemicalbook.com]

- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. mkuniversity.ac.in [mkuniversity.ac.in]

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology. Its solubility in various organic solvents is a critical parameter that profoundly influences reaction kinetics, purification strategies, and the ultimate formulation of drug products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles governing its solubility, offers qualitative predictions, and presents detailed, field-proven experimental protocols for the precise determination of its solubility. By equipping researchers with both the theoretical framework and practical methodologies, this guide aims to facilitate informed solvent selection and streamline the drug development process.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, solubility stands out as a paramount consideration. For an API to be effective, it must first be soluble in a suitable solvent to be synthesized and purified, and subsequently, it must exhibit appropriate solubility in physiological media to be absorbed and reach its target.